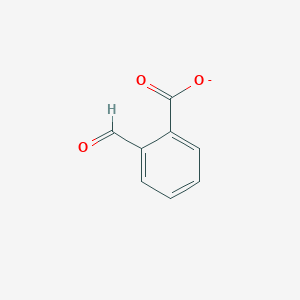

2-Formylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5O3- |

|---|---|

Molecular Weight |

149.12 g/mol |

IUPAC Name |

2-formylbenzoate |

InChI |

InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11)/p-1 |

InChI Key |

DYNFCHNNOHNJFG-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)C=O)C(=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability and Tautomeric Equilibrium of 2-Formylbenzoate in Aqueous Solution

Topic: Thermodynamic Stability of 2-Formylbenzoate in Aqueous Solution Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

2-Formylbenzoic acid (2-CBA), also known as phthalaldehydic acid, presents a unique stability profile in aqueous media driven by ring-chain tautomerism . Unlike simple aromatic aldehydes, 2-CBA does not exist primarily as a free aldehyde. Instead, thermodynamic equilibrium heavily favors the cyclic lactol form, 3-hydroxyphthalide .

Analysis of aqueous thermodynamics at 25°C reveals that 93.7% of the species exists in the cyclic form, leaving only ~6.3% as the open-chain aldehyde. This equilibrium significantly impacts solubility, reactivity, and drug product stability. The cyclic isomer acts as a "masked" aldehyde, conferring resistance to oxidation while retaining reactivity toward nucleophiles under specific conditions. This guide details the thermodynamic parameters, kinetic barriers, and experimental protocols required to characterize this equilibrium in pharmaceutical applications.

Molecular Architecture & Tautomeric Equilibrium

The core instability—and paradoxically, the chemical utility—of 2-formylbenzoate arises from the intramolecular reversible reaction between the ortho-positioned formyl (-CHO) and carboxyl (-COOH) groups.

The Ring-Chain Mechanism

In water, the carbonyl oxygen of the aldehyde is attacked by the hydroxyl group of the carboxylic acid (or carboxylate, depending on pH), closing a five-membered lactone ring. This forms a hemiacylal (lactol) structure.

Key Structural Forms:

-

Open-Chain Form (A): 2-Formylbenzoic acid (Free aldehyde, Free carboxylic acid).

-

Cyclic Form (B): 3-Hydroxyphthalide (Lactol, Masked aldehyde).

Pathway Visualization

The following diagram illustrates the thermodynamic equilibrium and the ionization pathways.

Figure 1: Ring-chain tautomerism of 2-formylbenzoic acid.[1][2][3] The equilibrium strongly favors the neutral cyclic lactol (green) over the open acid (blue) in standard aqueous conditions.

Thermodynamic Landscape

The stability of 2-formylbenzoate is governed by the Gibbs free energy difference (

Quantitative Parameters (25°C, Aqueous)

| Parameter | Value | Interpretation |

| Equilibrium Distribution | 93.7% Cyclic / 6.3% Open | The lactol ring is thermodynamically preferred. |

| Equilibrium Constant ( | ~14.9 | Calculated as |

| Gibbs Free Energy ( | -1.60 kcal/mol (-6.7 kJ/mol) | Spontaneous ring closure. |

| Enthalpy of Ionization ( | 5.9 kJ/mol | Endothermic ionization process. |

| Macroscopic pKa | ~4.6 (Composite) | Higher than benzoic acid (4.2) due to the cyclic equilibrium shift. |

Mechanistic Insight

The stability of the cyclic form is attributed to:

-

Entropic Advantage: Formation of a 5-membered ring is kinetically and thermodynamically favorable.

-

Resonance/Inductive Effects: The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the aldehyde carbon, promoting intramolecular nucleophilic attack by the carboxyl oxygen.

pH Dependence

-

Acidic pH (< 3): The neutral cyclic lactol dominates. Solubility is lower.

-

Basic pH (> 6): The base deprotonates the open-chain carboxylic acid (forming the carboxylate). Le Chatelier's principle drives the ring-opening of the lactol to replenish the open acid, which is then ionized. Thus, in basic solution, the equilibrium shifts entirely to the open-chain anionic form.

Experimental Characterization Protocols

To validate the stability of 2-formylbenzoate in a specific formulation, the following self-validating protocols are recommended.

Protocol A: NMR Determination of

Nuclear Magnetic Resonance (NMR) is the gold standard because the interconversion is slow on the NMR timescale, allowing distinct observation of both species.

Reagents:

-

D₂O (Deuterium Oxide)

-

Internal Standard (e.g., Maleic acid or TSP)

Workflow:

-

Preparation: Dissolve 10 mg of 2-formylbenzoic acid in 600 µL D₂O.

-

Acquisition: Acquire ¹H-NMR spectrum (minimum 16 scans, relaxation delay > 5s to ensure quantitative integration).

-

Analysis:

-

Cyclic Signal: Look for the methine proton of the lactol ring (singlet/doublet around 6.6 - 6.9 ppm ).

-

Open Signal: Look for the aldehyde proton (singlet around 10.0 - 10.5 ppm ).

-

-

Calculation:

% Cyclic =

Protocol B: UV-Vis pH Titration (pKa Determination)

Since the cyclic form has a different UV absorption profile (phthalide-like) compared to the open benzoate (conjugated aldehyde), UV-Vis titration can determine the composite pKa.

Workflow:

-

Stock Solution: Prepare 1 mM 2-formylbenzoic acid in water.

-

Buffer Series: Prepare 10 buffers ranging from pH 2.0 to 8.0 (0.5 pH increments).

-

Measurement: Record absorbance from 200–400 nm.

-

Isosbestic Point Validation: Overlay spectra. A clear isosbestic point indicates a clean two-state transition (Acidic Cyclic

Basic Open Anion). -

Data Fitting: Plot Absorbance at

(approx 230-240 nm) vs. pH. Fit to the Henderson-Hasselbalch equation.

Implications for Drug Development

Formulation Stability

-

Excipient Compatibility: Avoid primary amines in formulation. Even though the aldehyde is "masked," the 6% open fraction reacts readily to form Schiff bases (imines), which can irreversibly dehydrate to form phthalimidines.

-

Solubility: The compound is significantly more soluble at pH > 5.5. Formulations at pH 4.0 may risk precipitation of the neutral lactol form over time.

Reactivity Profile

The cyclic form acts as a reservoir. As the open form is consumed (e.g., by oxidation to phthalic acid), the cyclic form opens to re-establish equilibrium. This "buffering" effect can make 2-formylbenzoate appear more stable against oxidation than typical benzaldehydes, but degradation will eventually proceed to completion if the oxidant is in excess.

Figure 2: Reactivity pathways. The cyclic form buffers the concentration of the reactive open aldehyde.

References

-

Equilibria and kinetics in the isomerisation of o-formylbenzoic acid.

kJ/mol. URL:[Link][4] -

Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media.

kcal/mol) and proton transfer mechanisms. URL:[Link][4][5][6] -

Ring-chain tautomerism in 2-acyl- and 2-aroyl-benzoic acids. Source: Journal of the Chemical Society. Key Data: Establishes the general thermodynamic preference for ring forms in ortho-substituted benzoic acids. URL:[Link][4][5][6][7]

-

2-Carboxybenzaldehyde (Compound Summary). Source: PubChem / NIH. Key Data: Chemical identifiers, physical properties, and tautomer synonyms. URL:[Link]

Sources

2-Formylbenzoate role in bacterial degradation of aromatic compounds

Technical Guide for Metabolic Engineers & Environmental Chemists

Executive Summary

2-Formylbenzoate (2-FBA), also known as 2-carboxybenzaldehyde, acts as a critical metabolic "switch" in the aerobic degradation of polycyclic aromatic hydrocarbons (PAHs), specifically phenanthrene. It represents the terminal step of the "upper" degradation pathway (ring cleavage of naphthoic intermediates) and the initiation of the "lower" pathway (ortho-cleavage via phthalate).

For researchers in bioremediation and biocatalysis, 2-FBA is a high-value target for two reasons:

-

Metabolic Bottleneck: Its accumulation often signals pathway inhibition due to NADH/NAD+ imbalance.

-

Chemo-selectivity: The enzymatic oxidation of the aldehyde moiety to a carboxyl group (yielding phthalate) determines whether the carbon flux enters the efficient protocatechuate branch or stalls, leading to toxicity.

Part 1: The Metabolic Nexus

In the bacterial catabolism of phenanthrene (e.g., by Pseudomonas, Nocardioides, or Sphingomonas spp.), the aromatic ring system is dismantled sequentially. 2-FBA appears after the oxidative cleavage of 1-hydroxy-2-naphthoate (1H2NA).

The Pathway Logic

-

Upper Pathway: Phenanthrene is oxidized to 1H2NA.[1]

-

Ring Cleavage: 1H2NA undergoes meta-cleavage to form trans-2'-carboxybenzalpyruvate.

-

Aldol Cleavage: An aldolase removes the pyruvate side chain, yielding 2-Formylbenzoate .

-

The Pivot (2-FBA Role): 2-FBA is oxidized by 2-formylbenzoate dehydrogenase (2-FBA-DH) to form phthalate (phthalic acid).

-

Lower Pathway: Phthalate is further degraded to protocatechuate, entering the TCA cycle.

Visualization: The Phenanthrene-Phthalate Axis

The following diagram illustrates the flow of carbon and the specific enzymatic role of 2-FBA.

Figure 1: The central role of 2-FBA in linking PAH degradation to the phthalate catabolic module.

Part 2: Enzymology & Mechanism

The conversion of 2-FBA to phthalate is catalyzed by 2-formylbenzoate dehydrogenase (EC 1.2.1.78) .[2] This is the rate-determining step in many engineered strains because aldehydes are reactive and toxic if allowed to accumulate.

Mechanism of Action

The enzyme belongs to the aldehyde dehydrogenase (ALDH) superfamily. The reaction is irreversible under physiological conditions.

-

Cofactor Binding: NAD+ binds to the Rossmann fold domain, inducing a conformational change.

-

Thiohemiacetal Formation: The active site cysteine attacks the carbonyl carbon of the 2-FBA aldehyde group.

-

Hydride Transfer: A hydride ion is transferred to NAD+, reducing it to NADH and forming a thioester intermediate.

-

Hydrolysis: Water attacks the thioester, releasing phthalate and regenerating the free enzyme.

Kinetic Parameters (Reference Data)

Note: Values are representative of purified enzymes from Nocardioides/Pseudomonas strains.

| Parameter | Value (Approx.) | Significance |

| Km (2-FBA) | 15 - 45 µM | High affinity suggests the cell prioritizes removal of this toxic aldehyde. |

| Km (NAD+) | 80 - 120 µM | Dependence on NAD+ flux; low cellular energy charge (high NADH) inhibits this step. |

| pH Optimum | 7.5 - 8.5 | Slightly alkaline preference; relevant for bioreactor pH control. |

| Inhibitors | p-Chloromercuribenzoate | Indicates essential thiol group (Cysteine) in the active site. |

Part 3: Experimental Framework

To validate the presence of 2-FBA or assay the dehydrogenase activity, specific protocols must be used to prevent spontaneous oxidation or volatility losses.

Protocol A: Metabolite Extraction & HPLC-MS Profiling

Objective: Isolate 2-FBA from culture supernatant without degrading it to phthalate.

Reagents:

-

Ethyl Acetate (LC-MS grade)

-

Formic Acid (0.1%)

-

Internal Standard: 2-Chlorobenzoate (chemically distinct, similar retention).

Workflow:

-

Quenching: Take 1 mL culture sample. Immediately add 10 µL 6M HCl to lower pH to ~2.0. Why: Acidification protonates the carboxyl group, driving the molecule into the organic phase.

-

Extraction: Add 1 mL Ethyl Acetate. Vortex vigorously for 60 seconds.

-

Separation: Centrifuge at 10,000 x g for 5 mins. Recover the top organic layer.

-

Drying: Evaporate solvent under nitrogen stream (avoid heat >30°C to prevent aldehyde oxidation).

-

Reconstitution: Dissolve residue in 100 µL Methanol:Water (50:50).

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 150 x 4.6 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B (0-2 min)

95% B (15 min). -

Detection: UV at 254 nm (aromatic ring) and MS (ESI Negative mode, look for [M-H]- ion at m/z 149 for 2-FBA).

Protocol B: Enzyme Activity Assay (Spectrophotometric)

Objective: Measure 2-FBA Dehydrogenase kinetics in cell-free extract.

Principle: Monitor the increase in absorbance at 340 nm due to NADH formation.

Step-by-Step:

-

Buffer Prep: 50 mM Potassium Phosphate (pH 7.5).

-

Blank: In a quartz cuvette, mix 900 µL Buffer + 50 µL NAD+ (20 mM stock).

-

Substrate: Add 25 µL 2-FBA (10 mM stock in ethanol).

-

Initiation: Add 25 µL Cell-Free Extract. Mix by inversion.

-

Measurement: Record

for 3 minutes. -

Calculation: Activity (U/mL) =

.

Visualization: Experimental Workflow

Figure 2: Workflow for the isolation and detection of labile aldehyde intermediates.

Part 4: Biotechnology Applications

Understanding the 2-FBA node enables precise metabolic engineering.

-

Bioremediation Optimization:

-

In PAH-contaminated soils, the accumulation of 2-FBA is toxic. Engineered strains with overexpressed 2-FBA dehydrogenase genes (e.g., from Nocardioides sp. KP7) show faster phenanthrene mineralization rates because they prevent the aldehyde "traffic jam."

-

-

Biocatalysis (Phthalate Production):

-

While usually a pollutant, phthalate is a precursor for plasticizers. Controlled degradation of phenanthrene (from coal tar waste) to phthalate can be achieved by knocking out the phthalate dioxygenase gene, causing the pathway to terminate at phthalate, with 2-FBA as the final precursor.

-

References

-

Iwabuchi, T., & Harayama, S. (1997). Biochemical and genetic characterization of 2-carboxybenzaldehyde dehydrogenase, an enzyme involved in phenanthrene degradation by Nocardioides sp.[2] strain KP7.[2] Journal of Bacteriology, 179(20), 6488–6494.[2]

-

Kiyohara, H., Nagao, K., & Yano, K. (1981). Isolation and some properties of NAD-linked 2-carboxybenzaldehyde dehydrogenase in Alcaligenes faecalis AFK2 grown on phenanthrene.[2] The Journal of General and Applied Microbiology, 27(6), 443–455.

-

Goyal, A. K., & Zylstra, G. J. (1996). Molecular cloning of the gene cluster involved in the degradation of phenanthrene by Sphingomonas paucimobilis EPA505. Journal of Industrial Microbiology, 17, 287–297.

-

Pylypiw, H. M., & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods.[3] Journal of Chromatography A, 883(1-2), 299-304.

Sources

2-Formylbenzoate and Lysine Biochemistry: Metabolic Intersections and Synthetic Applications

[1]

Executive Summary & Critical Distinction

2-Formylbenzoate (2-FB) , also known as 2-carboxybenzaldehyde, is a critical metabolic intermediate in the bacterial catabolism of aromatic compounds (specifically the phthalate and naphthalene degradation pathways), rather than a canonical intermediate in the de novo biosynthesis of Lysine (which proceeds via the DAP or AAA pathways).

However, 2-FB is of high interest to drug development and metabolic engineering professionals for three reasons that intersect with lysine biochemistry:

-

Enzymatic Homology: The dehydrogenases processing 2-FB share mechanistic motifs with the semialdehyde dehydrogenases of the Lysine

-aminoadipate (AAA) pathway. -

Bioconjugation & Chemotypes: 2-FB is a potent electrophile used to modify lysine residues in antibody-drug conjugates (ADCs) and to synthesize isoindolone scaffolds via reaction with L-Lysine.[1]

-

Metabolic Engineering: It serves as a gateway metabolite for funneling aromatic waste streams into the

-ketoadipate pathway, an isomer-adjacent system to the lysine degradation pathway.[1]

This guide provides the technical protocols for characterizing 2-FB metabolism and utilizing its reactivity with lysine for synthetic applications.

Metabolic Context: The Divergence

To ensure experimental accuracy, one must distinguish between the Aromatic Catabolic role of 2-FB and the Aliphatic Biosynthetic role of Lysine intermediates.

The Canonical Pathways

-

Lysine Biosynthesis (AAA Pathway - Fungi):

-Ketoadipate-

Key Feature: Aliphatic chain, terminal aldehyde.[1]

-

-

2-Formylbenzoate Pathway (Bacterial Catabolism): Phthalate

2-Formylbenzoate

The Structural Confusion

Confusion often arises between 2-Formylbenzoate and

| Feature | 2-Formylbenzoate (2-FB) | |

| Structure | Aromatic (Benzene ring) | Aliphatic (Linear chain) |

| Carbon Count | C8 | C6 |

| Pathway | Xenobiotic Degradation (Phthalate) | Amino Acid Biosynthesis (Lysine) |

| Key Enzyme | 2-Formylbenzoate Dehydrogenase (PhdK) | Aminoadipate Semialdehyde Dehydrogenase (AAR) |

| Reactivity | Forms stable phthalimidines with amines | Forms Schiff bases (reversible) |

Visualization: Metabolic Pathways & Intersections[1][5]

The following diagram illustrates the parallel pathways and the specific chemical intersection where 2-FB reacts with Lysine (Synthetic/Conjugation pathway).

Caption: Figure 1. Metabolic segregation of Lysine biosynthesis (Blue) and 2-Formylbenzoate catabolism (Red), converging only in synthetic conjugation reactions (Green).[1]

Experimental Protocols

Protocol A: Enzymatic Characterization of 2-Formylbenzoate Dehydrogenase (PhdK)

This protocol distinguishes 2-FB activity from lysine biosynthetic enzymes.[1] It relies on the NAD+-dependent oxidation of the aldehyde group.

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.5.[1]

-

Substrate: 2-Formylbenzoate (synthesized via ozoneolysis of naphthalene or commercial source).[1]

-

Cofactor: 2.5 mM NAD+.[1]

-

Enzyme: Purified recombinant PhdK (or cell lysate).

Workflow:

-

Blank Preparation: In a quartz cuvette, mix 900 µL Buffer and 50 µL NAD+.

-

Baseline: Incubate at 30°C for 2 minutes.

-

Initiation: Add 50 µL of Enzyme solution. Record absorbance at 340 nm (

) for 1 minute to check for background NADH oxidase activity. -

Reaction: Add 10 µL of 10 mM 2-Formylbenzoate.

-

Measurement: Monitor the increase in

(formation of NADH) for 5–10 minutes. -

Calculation: Use the extinction coefficient of NADH (

) to calculate specific activity.[1]

Validation Criteria:

-

The reaction must be strictly NAD+ dependent.

-

Control reactions using

-aminoadipate as substrate should show zero activity , confirming the enzyme is not part of the lysine pathway.

Protocol B: Synthesis of Lysine-Isoindolone Conjugates (Ugi-Type Reaction)

For drug development professionals, 2-FB is a "warhead" for modifying lysine residues.[1] This protocol describes the synthesis of an isoindolone scaffold using L-Lysine and 2-FB.[1][5]

Principle: The ortho-formyl and carboxyl groups of 2-FB react with the

Workflow:

-

Reactants: Dissolve 1.0 mmol L-Lysine methyl ester and 1.0 mmol 2-Formylbenzoate in 5 mL Methanol (MeOH).

-

Catalyst: Add 5 mol% p-toluenesulfonic acid (optional, accelerates imine formation).

-

Conditions: Reflux at 65°C for 4 hours.

-

Monitoring: Monitor via TLC (SiO2, EtOAc/Hexane 1:1). Look for the disappearance of the aldehyde spot.

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with NaHCO3.

-

Purification: Recrystallize or use Flash Chromatography.

Data Output Table: Expected Shifts (NMR)

| Moiety | 1H NMR (ppm) | Signal Type | Interpretation |

|---|---|---|---|

| Aldehyde (CHO) | ~10.2 | Singlet | Disappears in product (Cyclization complete).[1] |

| Methine (N-CH-Ar) | 5.8 - 6.2 | Singlet | New chiral center formed at the isoindolone core.[1] |

| Lysine

Technical Analysis: Why 2-FB Matters in Lysine Research

Despite not being a biosynthetic precursor, 2-FB is critical for "Retro-Biosynthetic" Engineering .[1]

The Beta-Ketoadipate Convergence

Researchers engineering bacteria (e.g., Pseudomonas putida) to produce Adipic Acid (a nylon precursor) often manipulate the lysine pathway.

-

Pathway A: Lysine

-

Pathway B: Lignin/Aromatics

2-FB

While distinct, both

2-FB as a Lysine Probe

In chemoproteomics, 2-FB derivatives are used to probe hyper-reactive lysine residues in enzyme active sites.[1] The proximity of the aldehyde and carboxylate allows 2-FB to "clamp" onto lysines more specifically than simple aldehydes, forming stable isoindolinones. This is utilized in:

References

-

Iwabuchi, T., & Harayama, S. (1997). "Biochemical and genetic characterization of 2-carboxybenzaldehyde dehydrogenase, an enzyme involved in phenanthrene degradation by Nocardioides sp.[1][7] strain KP7."[7] Journal of Bacteriology. Link

-

Xu, H., et al. (2006). "The fungal

-aminoadipate pathway for lysine biosynthesis."[1] Cell Biochemistry and Biophysics. Link -

Domling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides."[1] Angewandte Chemie International Edition. (Describes the chemistry of 2-formylbenzoate with amines/lysine). Link

-

Eaton, R. W. (2001). "Plasmid-Encoded Phthalate Catabolic Pathway in Arthrobacter keyseri 12B."[1] Journal of Bacteriology. Link[1]

-

Nishino, S. F., & Spain, J. C. (1993). "Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes."[1] Applied and Environmental Microbiology. (Context on aromatic ring cleavage convergence). Link[1]

Sources

- 1. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]

- 2. A mutagenic analysis of NahE, a hydratase-aldolase in the naphthalene degradative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A mutagenic analysis of NahE, a hydratase-aldolase in the naphthalene degradative pathway (Journal Article) | OSTI.GOV [osti.gov]

- 5. mdpi.com [mdpi.com]

- 6. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]

- 7. 2-Formylbenzoate dehydrogenase - Wikipedia [en.wikipedia.org]

pKa values and ionization of 2-Formylbenzoate

The Ionization Enigma of 2-Formylbenzoate: A Technical Guide to Ring-Chain Tautomerism and pKa Determination

Executive Summary

For researchers in medicinal chemistry and physical organic chemistry, 2-formylbenzoic acid (phthalaldehydic acid) presents a classic yet deceptive challenge. Unlike standard benzoic acid derivatives, its ionization behavior is governed by ring-chain tautomerism . The molecule exists primarily as a cyclic lactol (3-hydroxyphthalide) in the solid state and acidic solution, masking its true identity as an aldehyde-acid.

This guide dissects the thermodynamic equilibrium between the open-chain form (2-formylbenzoic acid) and the cyclic form (3-hydroxyphthalide), providing a validated protocol for determining its microscopic ionization constants (

Part 1: The Structural Enigma (Ring-Chain Tautomerism)

The core complexity of 2-formylbenzoate lies in its ability to intramolecularly cyclize. The electrophilic aldehyde carbon is attacked by the nucleophilic oxygen of the proximal carboxyl group.

The Three Species in Equilibrium

-

Species I (Cyclic Lactol): 3-Hydroxyphthalide.[1] The dominant neutral species. Lipophilic and "pseudo-acidic."

-

Species II (Open Acid): 2-Formylbenzoic acid.[1][2][3] The minor neutral species. Highly reactive electrophile.

-

Species III (Open Anion): 2-Formylbenzoate. The dominant anionic species. Resonance stabilization of the carboxylate drives ring opening upon deprotonation.

Visualizing the Pathway

The following diagram illustrates the thermodynamic cycle connecting these species. Note that the "Apparent

Figure 1: Thermodynamic cycle of 2-formylbenzoate. The observed ionization (dashed line) is a composite of ring-opening and deprotonation.

Part 2: Quantitative Ionization Parameters

The "textbook"

The Mathematical Relationship

The observed acid dissociation constant

Since the cyclic form is far more stable (

Data Summary Table

| Parameter | Approximate Value | Description |

| Apparent | 4.75 | The experimentally observed value via potentiometric titration. |

| Microscopic | ~3.20 | The theoretical acidity of the open -COOH group (enhanced by the electron-withdrawing -CHO). |

| Tautomeric Constant ( | ~35 | Ratio of Cyclic Lactol to Open Acid in water. |

| Dominant Neutral Form | Cyclic | >95% exists as 3-hydroxyphthalide in acidic/neutral solution. |

| Dominant Anionic Form | Open | The carboxylate anion does not cyclize. |

Note: Values are derived from comparative analysis of Bowden et al. and standard Hammett equation corrections for ortho-substituents.

Part 3: Experimental Protocol for Determination

To accurately characterize this compound, one cannot rely solely on potentiometry. A Self-Validating Protocol combining NMR and Titration is required to distinguish between tautomerism and ionization.

Methodology: NMR-Controlled Titration

Objective: Determine the ratio of Open vs. Cyclic forms (

Reagents:

-

Analyte: 2-Formylbenzoic acid (High purity).

-

Solvent:

(with phosphate buffer for pH control) or DMSO- -

Standard: TMSP (internal reference).

Step-by-Step Protocol:

-

Baseline Characterization (Acidic pH < 2):

-

Dissolve 10 mg of analyte in

adjusted to pH 1-2 (using DCl). -

Acquire ^1H NMR.

-

Validation Check: Look for the Lactol Methine proton. It appears as a singlet or doublet around 6.5–7.0 ppm . The aldehyde proton (-CHO) at 10.0+ ppm should be minute or invisible.

-

Calculation: If both are visible, integrate to find

.

-

-

Titration Curve (pH 3 to 8):

-

Prepare 5 samples buffered at pH 3.0, 4.0, 5.0, 6.0, and 7.0.

-

Acquire ^1H NMR for each.

-

Observation: As pH increases, the Lactol peak (6.5 ppm) will decrease, and the aromatic signals will shift. Crucially, the Open Anion signals will emerge.

-

Note: The aldehyde proton of the anion may not appear as a sharp peak if exchange with water is fast, but the aromatic region will show a distinct shift characteristic of the open carboxylate (upfield shift of ortho-protons).

-

-

Data Processing:

-

Plot the chemical shift (

) of a stable aromatic proton vs. pH. -

Fit the curve to the Henderson-Hasselbalch equation to find

.

-

Analytical Workflow Diagram

Figure 2: Decision matrix for determining microscopic constants.

Part 4: Pharmaceutical Implications

Understanding the ionization state is vital for predicting the behavior of 2-formylbenzoate derivatives in biological systems.

Solubility & Bioavailability

-

Stomach (pH 1-2): The molecule exists as the Cyclic Lactol . This form is significantly more lipophilic (higher LogP) than the open acid would be. It behaves like a neutral lactone, facilitating passive diffusion across gastric membranes.

-

Blood/Cytosol (pH 7.4): The molecule ionizes to the Open Anion . This form is highly water-soluble and trapped within aqueous compartments unless actively transported.

Chemical Reactivity (Prodrug Design)

-

Schiff Base Formation: Only the Open Form contains the reactive aldehyde. Although the open form is minor (~2-5%), the equilibrium is rapid. Any reaction consuming the aldehyde (e.g., conjugation with an amine-containing drug) will drive the equilibrium to the right (Le Chatelier’s principle).

-

Stability: In aqueous formulations, the lactol form provides a "protection" against oxidation compared to a standard benzaldehyde, potentially enhancing shelf-life.

References

-

Bowden, K., & Taylor, G. R. (1971).[4] Ring–chain tautomerism.[5] Part I. 2-Acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society B: Physical Organic, 1390-1394. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8406, Phthalaldehydic acid. PubChem. Link

-

Mori, K., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism. Journal of Chemical Information and Modeling, 56(10), 2026-2034. Link

-

NIST. (n.d.). First Dissociation Constant of o-Phthalic Acid (Comparative Reference). NIST Technical Series. Link

Sources

- 1. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Phthalaldehydic acid | C8H6O3 | CID 8406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Ring–chain tautomerism. Part I. 2-Acyl- and 2-aroyl-benzoic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structural and Functional Divergence of 2-Formylbenzoate vs. Phthalic Anhydride

[1]

Executive Summary

2-Formylbenzoate (2-Carboxybenzaldehyde) and Phthalic Anhydride are often conflated due to their structural proximity and shared metabolic lineage (both appear in xylene oxidation pathways).[1] However, for the medicinal chemist and process engineer, they represent distinct chemical entities with divergent reactivities.

-

Phthalic Anhydride (PA) is a rigid, electrophilic anhydride used primarily to generate phthalimides and polyesters. It is a "hard" electrophile prone to ring-opening by nucleophiles.[1]

-

2-Formylbenzoate (2-CBA) is a "chameleon" molecule that exhibits ring-chain tautomerism .[1] It exists predominantly as a cyclic lactol (3-hydroxyphthalide) in the solid state, masking its aldehyde character. It is the privileged scaffold for synthesizing isoindolinones , a critical pharmacophore in modern oncology and anti-inflammatory therapeutics.

Structural Dynamics: The Lactol Equilibrium

The most critical distinction lies in the solution-state dynamics.[1] Phthalic anhydride is static; 2-formylbenzoate is dynamic.[1]

Phthalic Anhydride (The Static Electrophile)

PA exists as a planar, bicyclic anhydride. Its reactivity is driven by the strain of the five-membered ring and the electron-withdrawing nature of the two carbonyls. It does not isomerize in solution.

2-Formylbenzoate (The Dynamic Chameleon)

2-CBA is nominally an ortho-formyl benzoic acid.[1] However, the proximity of the carboxylic acid hydroxyl and the aldehyde carbonyl facilitates spontaneous cyclization.

-

Solid State/Non-polar Solvents: Exists >90% as 3-hydroxyphthalide (cyclic lactol).[1]

-

Basic Aqueous Media: Ring opens to the 2-formylbenzoate anion.[1]

This equilibrium dictates that 2-CBA often behaves like a lactone rather than an aldehyde during analysis and storage.[1]

Visualization: Structural Divergence

Figure 1: The static nature of Phthalic Anhydride contrasted with the pH-dependent ring-chain tautomerism of 2-Formylbenzoate.

Reactivity Profiles & Synthetic Utility

In drug development, the choice between these reagents determines the heterocyclic core of the final API.

Phthalic Anhydride: The Phthalimide Gateway

PA is the standard reagent for the Gabriel Synthesis . Reaction with primary amines yields phthalimides (1,3-isoindolinediones).[1]

-

Mechanism: Nucleophilic attack

Amic acid intermediate -

Drug Class: Immunomodulatory imide drugs (IMiDs) like Thalidomide and Pomalidomide .[1]

2-Formylbenzoate: The Isoindolinone Gateway

2-CBA is the precursor of choice for isoindolinones (lactams), which lack the second carbonyl of the phthalimide.

-

Mechanism: Reductive amination or cascade cyclization.[1] The aldehyde (masked as lactol) condenses with an amine to form an imine/enamine, which is then trapped by the carboxylate.

-

Drug Class: MDM2 inhibitors, PARP inhibitors, and Azelastine (antihistamine).

Visualization: Divergent Synthetic Pathways

Figure 2: Divergent synthesis: PA yields Phthalimides (1,3-diones), while 2-CBA yields Isoindolinones (lactams).

Analytical Discrimination (The "How-To")

Distinguishing these two compounds in a mixture (e.g., assessing 2-CBA impurity levels in PA) requires specific spectral markers.

Table 1: Key Analytical Differences

| Feature | Phthalic Anhydride (PA) | 2-Formylbenzoate (2-CBA) |

| State | White crystalline flakes/needles | White crystalline powder |

| IR Spectroscopy | Doublet C=O (Anhydride)~1850 cm⁻¹ & ~1760 cm⁻¹ | Broad OH (Lactol/Acid) ~3300 cm⁻¹Single C=O[1][2][3] (Lactone) ~1750 cm⁻¹ |

| ¹H NMR (DMSO-d₆) | Symmetric (AA'BB') Aromatic multiplet ~7.8–8.0 ppm | Asymmetric Lactol Methine (CH-OH): ~6.6 ppm (d) Aldehyde (-CHO): ~10.2 ppm (minor, if present) |

| Solubility | Hydrolyzes in water; Soluble in CHCl₃ | Soluble in water (pH > 7); Soluble in alcohols |

| TLC (SiO₂) | High R_f (Non-polar) | Lower R_f (Streaks due to acid/lactol) |

Expert Tip: In ¹H NMR, do not look for the aldehyde proton (~10 ppm) to confirm 2-CBA presence in non-polar solvents (CDCl₃). Look for the lactol methine proton at ~6.0–7.0 ppm.[1] The aldehyde peak only appears significantly in basic D₂O or DMSO.[1]

Experimental Protocols

Protocol A: Selective Synthesis of Isoindolinone from 2-CBA

This protocol demonstrates the unique reactivity of 2-CBA compared to PA.[1] PA would yield a phthalimide under these conditions.

Objective: Synthesis of N-benzylisoindolinone. Reagents: 2-Formylbenzoic acid (1.0 eq), Benzylamine (1.1 eq), NaBH₄ (1.5 eq), Methanol.

-

Imine Formation: Dissolve 2-CBA (1.5 g, 10 mmol) in dry Methanol (20 mL). Add Benzylamine (1.2 mL, 11 mmol). Stir at Room Temperature (RT) for 2 hours.

-

Observation: The solution may turn slightly yellow as the Schiff base/lactam intermediate forms.[1]

-

-

Reduction: Cool the reaction mixture to 0°C. Add Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.

-

Workup: Stir for 4 hours at RT. Quench with 1N HCl (carefully) to pH ~5. Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol.[1]

-

Validation: ¹H NMR should show a singlet methylene (N-CH₂-Ph) and a doublet methylene (Ring-CH₂-N) characteristic of the reduced isoindolinone ring, distinct from the carbonyls of a phthalimide.[1]

Protocol B: Purification of Phthalic Anhydride (Removing 2-CBA Impurity)

2-CBA is a common impurity in PA production (via xylene oxidation).[1] Because 2-CBA has an acidic proton (in open form), it can be chemically separated.

-

Dissolution: Dissolve crude Phthalic Anhydride in hot chloroform or benzene (PA is soluble; 2-CBA is less soluble in non-polar solvents due to polarity).[1]

-

Filtration: If 2-CBA content is high, it may precipitate as the solution cools.[1] Filter off the solids.[1]

-

Sublimation: For high-purity applications (drug synthesis), sublimation is the gold standard.[1]

-

Heat PA to ~140°C under reduced pressure (vacuum). PA sublimes readily as beautiful needles.[1]

-

2-CBA (MP ~97°C) is less stable and less volatile in the anhydride form, often decomposing or remaining in the pot residue.

-

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8406, 2-Formylbenzoic acid. Retrieved from [Link]

- Bowden, K., & Taylor, G. R. (1971). Ring-chain tautomerism of 2-carboxybenzaldehyde and related compounds. Journal of the Chemical Society B: Physical Organic, 1390-1395.

-

NIST Chemistry WebBook. (2024).[1] Phthalic Anhydride IR Spectrum. Retrieved from [Link]

-

Csajók, C., et al. (2018). Synthesis of Isoindolinones via Cascade Reactions of 2-Formylbenzoic Acid.[1][4] Molecules, 23(6), 1473. (Source for Protocol A).

Biological significance of 2-Formylbenzoate dehydrogenase enzymes

This guide provides an in-depth technical analysis of 2-Formylbenzoate Dehydrogenase (2-FBDH) , a critical enzyme in the microbial catabolism of polycyclic aromatic hydrocarbons (PAHs). It is designed for researchers in biocatalysis, structural biology, and environmental biotechnology.

Mechanisms, Structural Biology, and Bioremediation Potential

Executive Summary

2-Formylbenzoate dehydrogenase (2-FBDH) (EC 1.2.1.78), also known as 2-carboxybenzaldehyde dehydrogenase, is an NAD⁺-dependent oxidoreductase.[1][2] It plays a pivotal role in the phthalate pathway of phenanthrene and naphthalene degradation. By catalyzing the oxidation of 2-formylbenzoate (2-carboxybenzaldehyde) to phthalate (1,2-benzenedicarboxylate), 2-FBDH facilitates the funneling of toxic PAHs into the central metabolism of bacteria such as Nocardioides, Pseudomonas, and Alcaligenes. Its high specificity and role in detoxification make it a target of interest for engineering efficient bioremediation systems.

Metabolic Context: The Phthalate Pathway

2-FBDH does not operate in isolation; it is a downstream enzyme in the catabolism of fused-ring aromatics. Its primary biological function is the conversion of the ring-cleavage product of 1-hydroxy-2-naphthoate into a stable dicarboxylic acid (phthalate) that can be further processed into protocatechuate.

Pathway Architecture

In phenanthrene degrading bacteria (e.g., Nocardioides sp.[3] KP7), the pathway proceeds as follows:

-

Phenanthrene is oxidized to 1-hydroxy-2-naphthoate (1H2NA).[4][5]

-

1H2NA is cleaved by a dioxygenase to form trans-2'-carboxybenzalpyruvate.

-

An aldolase cleaves this intermediate into 2-formylbenzoate and pyruvate.

-

2-FBDH oxidizes 2-formylbenzoate to phthalate .

-

Phthalate is oxygenated and decarboxylated to protocatechuate , entering the TCA cycle.

Pathway Visualization

The following diagram illustrates the specific metabolic position of 2-FBDH within phenanthrene catabolism.

Figure 1: The metabolic role of 2-FBDH in the degradation of Phenanthrene via the Phthalate Pathway.[1][2]

Enzymology and Mechanism

2-FBDH belongs to the Aldehyde Dehydrogenase (ALDH) superfamily . It shares the conserved catalytic mechanism of this family but exhibits strict specificity for the ortho-substituted aromatic aldehyde.

Kinetic Parameters

Kinetic characterization from Nocardioides sp.[6][7][8][9] strain KP7 provides the following benchmarks for assay validation:

| Parameter | Substrate / Cofactor | Value | Unit |

| Km | 2-Formylbenzoate | 100 | µM |

| Km | NAD⁺ | 83 | µM |

| kcat | 2-Formylbenzoate | 39 | s⁻¹ |

| kcat | NAD⁺ | 32 | s⁻¹ |

| Oligomeric State | Homotetramer | ~205 | kDa (Total) |

| Subunit Mass | Monomer | 53 | kDa |

Data Source: Iwabuchi & Harayama, J. Bacteriol. 1997 [1].

Catalytic Mechanism

The reaction proceeds via a covalent thiohemiacetal intermediate, utilizing a conserved Cysteine residue as the nucleophile and a Glutamate residue as the general base.

-

Nucleophilic Attack: The thiolate of the active site Cysteine attacks the carbonyl carbon of 2-formylbenzoate.

-

Hydride Transfer: A hydride ion is transferred to the NAD⁺ ring, forming NADH and a thioester intermediate.

-

Hydrolysis: The Glutamate base activates a water molecule, which hydrolyzes the thioester, releasing phthalate and regenerating the free enzyme.

Figure 2: Catalytic cycle of 2-FBDH involving the Cysteine-mediated formation of a thioester intermediate.

Structural Biology

While a specific crystal structure for 2-FBDH (EC 1.2.1.78) is often modeled based on homologs, it exhibits the classic Rossmann fold typical of the ALDH superfamily.

-

Fold:

protein with a catalytic domain and a cofactor-binding domain. -

Active Site Architecture: A hydrophobic pocket accommodates the aromatic ring of 2-formylbenzoate. The ortho-carboxylate group of the substrate likely interacts with specific Arginine or Lysine residues to orient the aldehyde for nucleophilic attack, distinguishing it from aliphatic aldehyde dehydrogenases.

-

Homology: High structural similarity to human retinal dehydrogenase (ALDH1A1) and other bacterial benzaldehyde dehydrogenases.

Experimental Protocols

Purification Workflow

To isolate 2-FBDH from Nocardioides or recombinant E. coli, use the following validated workflow.

-

Cell Lysis: Resuspend cells in 50 mM Tris-HCl (pH 7.5) containing 1 mM DTT. Lyse via sonication.

-

Anion Exchange (DEAE/Q-Sepharose):

-

Load lysate onto a column equilibrated with Buffer A (50 mM Tris-HCl, pH 7.5).

-

Elute with a linear gradient of 0–0.5 M NaCl . 2-FBDH typically elutes around 0.2–0.3 M NaCl .

-

-

Hydrophobic Interaction (Phenyl-Sepharose):

-

Adjust the active fraction to 0.6 M (NH₄)₂SO₄ .

-

Load and elute with a decreasing gradient (0.6 M -> 0 M). 2-FBDH elutes at approx 0.24 M (NH₄)₂SO₄ .

-

-

Gel Filtration (Superdex 200): Final polishing to separate the 205 kDa homotetramer from contaminants.

Activity Assay (Spectrophotometric)

This assay measures the formation of NADH at 340 nm.

Reagents:

-

Buffer: 50 mM Potassium Phosphate or Tris-HCl, pH 7.5.

-

Substrate: 10 mM 2-Formylbenzoate (prepare fresh in buffer; neutralize if using the acid form).

-

Cofactor: 10 mM NAD⁺.

Procedure:

-

In a quartz cuvette, mix:

-

900 µL Buffer

-

50 µL NAD⁺ (Final: 0.5 mM)

-

Substrate (Final: 100–500 µM, saturating)

-

-

Incubate at 25°C for 2 minutes to establish a baseline.

-

Initiate reaction by adding 10–50 µL of Enzyme.

-

Monitor Absorbance at 340 nm (

) for 3–5 minutes. -

Calculate Activity:

Biological Significance & Applications

Bioremediation of PAHs

Polycyclic Aromatic Hydrocarbons (PAHs) are persistent organic pollutants. 2-FBDH is a bottleneck enzyme in the aerobic degradation of phenanthrene .

-

Engineering Targets: Enhancing the

of 2-FBDH can prevent the accumulation of 2-formylbenzoate, which may be toxic or inhibitory to upstream enzymes due to its aldehyde reactivity. -

Biosensors: The enzyme's specificity for ortho-substituted aromatic aldehydes makes it a potential candidate for developing biosensors to detect partial breakdown products of PAH contamination in soil.

Biocatalysis

The enzyme's ability to oxidize aldehydes to carboxylic acids on sterically hindered aromatic rings (ortho-substituted) offers potential in organic synthesis for producing specific phthalate derivatives or modifying aromatic scaffolds under mild, aqueous conditions.

References

-

Iwabuchi, T., & Harayama, S. (1997). Biochemical and genetic characterization of 2-carboxybenzaldehyde dehydrogenase, an enzyme involved in phenanthrene degradation by Nocardioides sp.[9] strain KP7.[3][9][10] Journal of Bacteriology, 179(20), 6488–6494.

-

Kiyohara, H., Nagao, K., & Yano, K. (1981). Isolation and some properties of NAD-linked 2-carboxybenzaldehyde dehydrogenase in Alcaligenes faecalis AFK 2 grown on phenanthrene. Journal of General and Applied Microbiology, 27, 443–455.

-

Vamsee-Krishna, C., & Phale, P. S. (2008). Bacterial degradation of phthalate isomers and their esters. Indian Journal of Microbiology, 48, 19–34.

-

Riveros-Rosas, H., et al. (2013). The Aldehyde Dehydrogenase Superfamily. Chemico-Biological Interactions, 202(1-3), 12-21.

Sources

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. Biodegradation of Phenanthrene by Mycobacterium sp. TJFP1: Genetic Basis and Environmental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Biochemical and genetic characterization of 2-carboxybenzaldehyde dehydrogenase, an enzyme involved in phenanthrene degradation by Nocardioides sp. strain KP7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Using 2-Formylbenzoate as a ligand in Metal-Organic Frameworks (MOFs)

Application Note: High-Performance Surface Engineering of MOFs using 2-Formylbenzoate

Abstract

This guide details the protocol for utilizing 2-Formylbenzoate (2-FBA) as a functional ligand in the synthesis and modification of Zirconium-based Metal-Organic Frameworks (specifically UiO-66 architectures). Unlike standard dicarboxylate linkers, 2-FBA serves as a monotopic modulator that introduces reactive aldehyde "handles" onto the MOF surface. This functionality enables the covalent attachment of amine-bearing therapeutics (e.g., Doxorubicin) via Schiff base chemistry, creating a pH-responsive drug delivery system (DDS) that releases its payload in the acidic microenvironment of tumor tissues.

Part 1: Chemical Rationale & Ligand Design

The "Ortho" Advantage and Lactol Equilibrium

2-Formylbenzoic acid (2-FBAH) is a unique building block because it exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic lactol form (3-hydroxyphthalide).

-

Open Form (Reactive): Contains a free aldehyde (-CHO) and a carboxylate (-COO⁻). This is the target species for Schiff base conjugation.[1]

-

Cyclic Form (Dormant): The aldehyde oxygen attacks the carbonyl carbon.

Expert Insight: In standard solvothermal MOF synthesis (acidic conditions), the cyclic form is favored, which can hinder the availability of the aldehyde for post-synthetic modification. To successfully use 2-FBA as a ligand, one must drive the equilibrium toward the open carboxylate form during the coordination event. This is achieved by controlling the pH and using 2-FBA primarily as a Surface Modulator rather than a structural linker.

Mechanism of Action: The Modulator Strategy

In Zr-MOF synthesis (e.g., UiO-66), monocarboxylic acids (modulators) compete with dicarboxylic linkers for coordination sites on the Zr₆ clusters. By using 2-FBA as a modulator:

-

The carboxylate group binds to the Zr cluster, capping the crystal growth.

-

The aldehyde group is directed outward from the pore or surface, remaining uncoordinated and sterically accessible.

-

This creates an "Aldehyde-Tagged" MOF ready for "Click" chemistry with amine-containing drugs.

Part 2: Experimental Protocols

Protocol A: Synthesis of Aldehyde-Functionalized UiO-66 (UiO-66-CHO)

Objective: Synthesize Zr-MOF nanoparticles with surface-accessible aldehyde groups using 2-FBA as a capping agent.

Materials:

-

Zirconium(IV) chloride (

) -

Terephthalic acid (

, structural linker) -

2-Formylbenzoic acid (2-FBAH, reactive modulator)

-

DMF (N,N-Dimethylformamide)

-

Glacial Acetic Acid (optional co-modulator for size control)

Step-by-Step Methodology:

-

Precursor Dissolution (The "Opening" Step):

-

Dissolve 1.0 mmol of

in 10 mL of DMF. -

In a separate vial, dissolve 1.0 mmol of

and 2.0 mmol of 2-FBAH in 10 mL of DMF. -

Critical Step: Sonicate the ligand solution for 20 mins. The excess 2-FBAH ensures high surface coverage.

-

-

Solvothermal Synthesis:

-

Combine the metal and ligand solutions in a Teflon-lined autoclave.

-

Seal and heat at 120°C for 24 hours .

-

Note: Lower temperatures (compared to the standard 150°C for UiO-66) help prevent the thermal degradation (oxidation) of the aldehyde group.

-

-

Activation & Washing (Crucial for Purity):

-

Centrifuge the resulting white precipitate (10,000 rpm, 15 min).

-

Wash 1: DMF (3x) to remove unreacted ligands.

-

Wash 2: Methanol (3x) to exchange pore solvent.

-

Caution: Do NOT use acetone, as it can react with the aldehyde groups (aldol condensation).

-

Drying: Vacuum dry at room temperature. Avoid high-heat activation (>100°C) to preserve the aldehyde functionality.

-

Protocol B: Covalent Drug Loading (Schiff Base Formation)

Objective: Conjugate Doxorubicin (DOX) to the UiO-66-CHO scaffold.

-

Reaction Mixture:

-

Suspend 50 mg of UiO-66-CHO in 10 mL of anhydrous Methanol.

-

Add 10 mg of Doxorubicin hydrochloride (DOX·HCl).

-

Add 10 µL of Triethylamine (TEA) to deprotonate the DOX amine group.

-

-

Incubation:

-

Stir in the dark at 40°C for 24 hours.

-

The formation of the imine bond (

) is reversible; removing water (using molecular sieves in the flask) drives the reaction forward.

-

-

Purification:

-

Centrifuge and wash with fresh methanol until the supernatant is colorless (removing unbound DOX).

-

The resulting red powder is DOX@UiO-66 .

-

Part 3: Visualization & Workflows

Workflow 1: Synthesis & Functionalization Logic

Caption: Schematic workflow for modulating UiO-66 with 2-Formylbenzoate to create a reactive scaffold for drug delivery.

Workflow 2: pH-Responsive Release Mechanism

Caption: The chemical logic of the "Smart" release. The imine linker formed by 2-FBA is stable at neutral pH but hydrolyzes in acidic tumor environments.

Part 4: Characterization & Validation Data

To validate the successful incorporation of 2-FBA and subsequent drug loading, the following data points are critical.

| Technique | Observation | Interpretation |

| FT-IR Spectroscopy | Peak at 1690–1700 cm⁻¹ | Indicates free Aldehyde (C=O) stretch from 2-FBA on the MOF surface. |

| FT-IR (Post-Load) | Peak shift to 1640 cm⁻¹ (C=N) | Confirms conversion of Aldehyde to Imine (Schiff Base formation). |

| ¹H-NMR (Digested) | Signal at ~10.2 ppm | Characteristic aldehyde proton. (Digest MOF in NaOD/D₂O). |

| PXRD | Matches simulated UiO-66 | Confirms the modulator did not collapse the crystal structure. |

| UV-Vis | Absorbance at 480 nm | Quantifies Doxorubicin loading capacity (wt%). |

Part 5: Troubleshooting & Expert Tips

-

The Oxidation Trap: Aldehydes easily oxidize to carboxylic acids in air.

-

Solution: Always use freshly recrystallized 2-FBAH or store the precursor under inert gas (Ar/N₂). If your FT-IR shows a broad OH stretch around 3000-3300 cm⁻¹ and loss of the 1700 cm⁻¹ peak, your ligand has oxidized to phthalic acid.

-

-

Pore Blocking: If too much 2-FBA is used, it may block the pores of the MOF, reducing surface area.

-

Optimization: Maintain a Modulator:Linker ratio of 2:1 . Higher ratios (>10:1) will lead to defect-rich or amorphous phases.

-

-

Lactol Interference: If the reaction yield is low, the 2-FBAH might be locked in the lactol form.

-

Trick: Add a catalytic amount of base (TEA) to the ligand solution before mixing with the metal salt to ensure ring opening.

-

References

-

Cohen, S. M. (2012). "Postsynthetic modification of metal–organic frameworks—a general approach for supramolecular chemistry." Chemical Reviews. [Link]

-

Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. [Link]

-

Wang, X., et al. (2017). "Covalent Post-Synthetic Modification of MOFs for pH-Responsive Drug Delivery." Journal of Materials Chemistry B. [Link]

-

Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications. [Link]

-

Zhu, W., et al. (2018). "Schiff base-functionalized metal-organic frameworks for heterogeneous catalysis." Coordination Chemistry Reviews. [Link]

Sources

Synthesis of Isoindolinone Derivatives from 2-Formylbenzoate: A Detailed Guide for Researchers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of isoindolinone derivatives, a privileged scaffold in medicinal chemistry, starting from readily available 2-formylbenzoate esters. This document emphasizes the underlying chemical principles, offers step-by-step experimental procedures, and provides insights into the practical aspects of these synthetic transformations.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone moiety is a core structural feature in a multitude of biologically active compounds and natural products. Its unique rigid, planar structure allows it to interact with various biological targets, leading to a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. Consequently, the development of efficient and versatile synthetic routes to access diverse isoindolinone derivatives is of paramount importance in modern drug discovery and development.

This guide focuses on synthetic strategies commencing with 2-formylbenzoate esters, highlighting two robust and popular methods: a one-pot reductive amination followed by lactamization, and the Ugi four-component reaction. These methods offer significant advantages in terms of operational simplicity, substrate scope, and the ability to rapidly generate libraries of compounds for biological screening.

Part 1: One-Pot Reductive Amination and Lactamization

This elegant one-pot procedure combines two sequential reactions—reductive amination and intramolecular lactamization—to afford N-substituted isoindolinones in a single synthetic operation. This approach is highly efficient and avoids the isolation of intermediate products, thereby saving time and resources.

Causality of Experimental Choices: The Underlying Mechanism

The reaction proceeds through a well-defined mechanistic pathway, which dictates the choice of reagents and conditions.

Figure 1: Reductive Amination/Lactamization Workflow.

-

Imine/Iminium Ion Formation: The reaction is initiated by the condensation of the aldehyde group of methyl 2-formylbenzoate with a primary amine to form an imine, which is in equilibrium with its protonated form, the iminium ion. This step is typically reversible.

-

Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion to the corresponding secondary amine-ester intermediate. The choice of NaBH₃CN is critical; it is mild enough not to reduce the starting aldehyde or the ester functionality but is effective in reducing the protonated imine.[1]

-

Intramolecular Lactamization: The newly formed secondary amine then acts as a nucleophile, attacking the proximal ester carbonyl group. This intramolecular cyclization results in the expulsion of methanol and the formation of the stable five-membered lactam ring of the isoindolinone product.[2]

Detailed Experimental Protocol: Synthesis of 2-benzylisoindolin-1-one

This protocol provides a representative example of the one-pot synthesis of an N-substituted isoindolinone.

Materials:

-

Methyl 2-formylbenzoate (1.0 eq)

-

Benzylamine (1.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

-

Potassium carbonate (K₂CO₃) (for less reactive amines, 2.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of methyl 2-formylbenzoate (e.g., 1.64 g, 10 mmol) in 1,2-dichloroethane (50 mL) is added benzylamine (1.07 g, 10 mmol). The mixture is stirred at room temperature for 30 minutes.

-

Sodium cyanoborohydride (0.94 g, 15 mmol) is then added portion-wise over 10 minutes. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). For many primary amines, the reaction is complete within a few hours.[2]

-

For less reactive amines (e.g., some anilines), the reaction may require heating to reflux in a solvent like acetonitrile, and the addition of a base such as potassium carbonate can facilitate the final lactamization step.[2]

-

Upon completion of the reaction (as indicated by TLC), the reaction mixture is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-benzylisoindolin-1-one.[3][4]

Safety Precautions:

-

Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.[5][6][7][8] It can release hydrogen cyanide gas upon contact with strong acids.

-

1,2-Dichloroethane is a suspected carcinogen and should be handled with appropriate personal protective equipment.

Substrate Scope and Expected Yields

This method is applicable to a wide range of primary amines, including alkyl, benzyl, and various substituted anilines. The yields are generally good to excellent, as summarized in the table below.

| Amine | Product | Solvent | Conditions | Yield (%) | Reference |

| Benzylamine | 2-Benzylisoindolin-1-one | DCE | rt | 92 | [2] |

| 4-Methoxybenzylamine | 2-(4-Methoxybenzyl)isoindolin-1-one | DCE | rt | 96 | [2] |

| Aniline | 2-Phenylisoindolin-1-one | MeCN | Reflux, K₂CO₃ | 85 | [2] |

| 4-Chloroaniline | 2-(4-Chlorophenyl)isoindolin-1-one | MeCN | Reflux, K₂CO₃ | 88 | [2] |

| n-Butylamine | 2-(n-Butyl)isoindolin-1-one | DCE | rt | 89 | [2] |

Part 2: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction is a powerful tool in combinatorial chemistry for the rapid synthesis of diverse molecular scaffolds. When 2-formylbenzoic acid is used as the acidic component, the reaction proceeds through a tandem Ugi reaction/intramolecular cyclization to yield isoindolinone derivatives.

Mechanistic Rationale

The Ugi reaction is a one-pot condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Figure 2: Ugi Four-Component Reaction Workflow.

-

Imine Formation: Similar to the previous method, the aldehyde and amine condense to form an imine.

-

Nitrilium Ion Formation: The isocyanide adds to the imine to form a nitrilium ion intermediate.

-

α-Adduct Formation: The carboxylate of 2-formylbenzoic acid attacks the nitrilium ion to form an α-adduct.

-

Mumm Rearrangement: This intermediate undergoes an intramolecular acyl transfer (Mumm rearrangement) to form a stable α-acylamino amide, which is the characteristic product of the Ugi reaction.[9]

-

Intramolecular Amidation: The amide nitrogen of the Ugi product then attacks the ester or carboxylic acid group on the benzene ring, leading to cyclization and formation of the isoindolinone ring.[1]

General Experimental Protocol for Ugi-4CR

Materials:

-

2-Formylbenzoic acid (1.0 eq)

-

Primary amine (1.0 eq)

-

Isocyanide (1.0 eq)

-

Methanol (MeOH) or Trifluoroethanol (TFE)

-

Propylphosphonic anhydride (T3P®) (optional, to accelerate the reaction)[1]

Procedure:

-

To a solution of 2-formylbenzoic acid (e.g., 1.50 g, 10 mmol) in methanol (30 mL) is added the primary amine (10 mmol). The mixture is stirred for 10-15 minutes.

-

The isocyanide (10 mmol) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.

-

For some substrates, the reaction may be slow. In such cases, the use of a promoter like T3P® can significantly reduce the reaction time.[1]

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to afford the desired isoindolinone derivative.

Part 3: Purification and Characterization

Purification by Column Chromatography

Flash column chromatography is the most common method for purifying isoindolinone derivatives.

-

Stationary Phase: Silica gel is the standard stationary phase.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired product.[10] For more polar isoindolinones, a system like methanol/dichloromethane might be necessary.

Characterization of Isoindolinone Derivatives

The structure and purity of the synthesized compounds are confirmed by standard spectroscopic techniques.[11]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the isoindolinone core, as well as signals for the substituents on the nitrogen and at the 3-position. The benzylic protons of the newly formed ring often appear as a singlet or a pair of doublets.[12][13][14]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a characteristic signal for the lactam carbonyl carbon, typically in the range of 165-170 ppm. Signals for the aromatic carbons and the carbons of the substituents will also be present.[12][13][14]

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ is indicative of the lactam carbonyl stretching vibration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.

Conclusion

The synthetic routes starting from 2-formylbenzoate described in this guide offer reliable and versatile methods for the preparation of a wide array of isoindolinone derivatives. The one-pot reductive amination/lactamization protocol is particularly attractive for its efficiency and operational simplicity, while the Ugi four-component reaction provides a powerful platform for generating structural diversity. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can effectively synthesize these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

- One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate. Chinese Journal of Organic Chemistry. (URL not provided in search results)

- Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. ResearchGate. (URL not provided in search results)

- Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Semantic Scholar. (URL not provided in search results)

-

One-Pot Synthesis of Benzo[b][2][15]oxazins via Intramolecular Trapping Iminoenol. Organic Letters. (URL not provided in search results)

-

One-Pot Synthesis of Benzo[ b ][2][15]oxazins via Intramolecular Trapping Iminoenol. ResearchGate. (URL not provided in search results)

- ChemInform Abstract: A Practical One-Pot Procedure for the Synthesis of N-H Isoquinolones. ResearchGate. (URL not provided in search results)

- Technical Support Center: Purification of 1(2H)-Isoquinolinone by Column Chromatography. Benchchem. (URL not provided in search results)

- Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central (PMC). (URL not provided in search results)

- Scheme 12: Three-component Ugi reaction of 2-formylbenzoic acid (33),.... ResearchGate. (URL not provided in search results)

- 111620 - Sodium cyanoborohydride - Safety Data Sheet. (URL not provided in search results)

- 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. (URL not provided in search results)

- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. (URL not provided in search results)

- SAFETY DATA SHEET. Sigma-Aldrich. (URL not provided in search results)

- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (URL not provided in search results)

- Ugi Reaction. Organic Chemistry Portal. (URL not provided in search results)

- 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN | Request PDF. ResearchGate. (URL not provided in search results)

- SAFETY DATA SHEET. Fisher Scientific. (URL not provided in search results)

- Purifying ionic compounds by flash column chromatography. Biotage. (URL not provided in search results)

- Supporting Information for Synthesis of dihydroquinazolines from 2-aminobenzylamine: N -aryl derivatives with electron - Beilstein Journals. (URL not provided in search results)

- Ugi Multicomponent Reaction - Organic Syntheses Procedure. (URL not provided in search results)

- Sodium Cyanoborohydride SOP.docx. OSU Chemistry. (URL not provided in search results)

- column chromatography & purification of organic compounds. YouTube. (URL not provided in search results)

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. (URL not provided in search results)

- Safety Data Sheet: Sodium borohydride. Carl ROTH. (URL not provided in search results)

- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. (URL not provided in search results)

Sources

- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 2. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chemistry.osu.edu [chemistry.osu.edu]

- 9. Ugi Reaction [organic-chemistry.org]

- 10. Chromatography [chem.rochester.edu]

- 11. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.usm.my [eprints.usm.my]

- 13. researchgate.net [researchgate.net]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. One-Pot Synthesis of Benzo[b][1,4]oxazins via Intramolecular Trapping Iminoenol [organic-chemistry.org]

Enzymatic assay methods for 2-Formylbenzoate dehydrogenase activity

Application Note: Enzymatic Assay Methods for 2-Formylbenzoate Dehydrogenase (2-FBDH) Activity

Introduction & Biological Context

2-Formylbenzoate dehydrogenase (2-FBDH, EC 1.2.1.78), also known as 2-carboxybenzaldehyde dehydrogenase, is a critical oxidoreductase enzyme involved in the aerobic degradation of polycyclic aromatic hydrocarbons (PAHs), specifically phenanthrene and naphthalene.[1]

In the phthalate pathway of phenanthrene catabolism, utilized by bacteria such as Pseudomonas, Nocardioides, and Mycobacterium, 2-FBDH catalyzes the oxidation of 2-formylbenzoate (2-carboxybenzaldehyde) to phthalate (1,2-benzenedicarboxylate).[1] This step is thermodynamically favorable and essential for channeling carbon into the TCA cycle via protocatechuate.

Understanding and measuring 2-FBDH activity is vital for:

-

Bioremediation Studies: Optimizing bacterial strains for PAH cleanup.

-

Metabolic Engineering: Pathway reconstruction for value-added chemical synthesis.[1]

-

Enzyme Kinetics: Characterizing substrate specificity and inhibition profiles.[1][2]

Assay Principle

The assay relies on the spectrophotometric measurement of the reduction of the cofactor NAD+ to NADH . The reaction proceeds as follows:

Detection Mechanism:

-

Wavelength: 340 nm (UV region).[1]

-

Quantification: The increase in absorbance at 340 nm is directly proportional to the enzyme activity, following the Beer-Lambert Law (

).[1]

Reaction Pathway Diagram

Caption: 2-FBDH catalyzes the NAD+-dependent oxidation of 2-formylbenzoate to phthalate.[1][4]

Material Preparation & Reagents

Critical Consideration: Substrate Chemistry The substrate, 2-carboxybenzaldehyde (CAS 119-67-5), exists in equilibrium between the open aldehyde form (active substrate) and the cyclic lactol form (phthalaldehydic acid).[1]

-

Preparation Note: Dissolving the solid in slightly alkaline buffer (pH 8.0) facilitates ring opening.[1] Prepare fresh to avoid oxidation to phthalic acid.[1]

Reagent List

| Reagent | Concentration (Stock) | Preparation Instructions | Storage |

| Assay Buffer | 50 mM Tris-HCl, pH 8.0 | Adjust pH with HCl at 25°C. Filter sterilize. | 4°C |

| Substrate | 10 mM 2-Carboxybenzaldehyde | Dissolve 1.5 mg/mL in Assay Buffer.[1] Warm to 37°C for 10 min to solubilize. | Fresh |

| Cofactor | 20 mM NAD+ | Dissolve in dH2O.[1] Neutralize to pH 7.0 if acidic.[1] | -20°C |

| Enzyme Sample | Variable | Crude extract or purified protein in Assay Buffer. | -80°C |

Protocol 1: Continuous Spectrophotometric Assay (Standard)

This is the "Gold Standard" method for determining specific activity and kinetic parameters (

Instrument: UV-Vis Spectrophotometer with temperature control (25°C or 30°C). Path Length: 1 cm quartz cuvette.

Step-by-Step Procedure:

-

Blank Preparation: In a quartz cuvette, mix:

-

Sample Reaction: In a fresh cuvette, mix:

-

Initiation:

-

Add 10–50 µL of Enzyme Sample to start the reaction.

-

Mix immediately by inversion (do not vortex vigorously).[1]

-

-

Measurement:

-

Record Absorbance at 340 nm (

) every 10 seconds for 3–5 minutes.[1] -

Select the linear portion of the curve for calculation.

-

Protocol 2: High-Throughput Microplate Assay

Ideal for screening mutant libraries or fraction collections.[1]

Instrument: Microplate Reader (UV transparent plate required).[1] Volume: 200 µL total reaction volume.

Workflow Diagram

Caption: Step-by-step workflow for 96-well microplate screening of 2-FBDH.

Procedure:

-

Master Mix: Prepare enough mix for all wells (Buffer + NAD+ + Substrate).[1]

-

Dispense: Add 190 µL Master Mix to each well.

-

Initiate: Add 10 µL of enzyme sample using a multi-channel pipette.

-

Shake: Orbital shake for 5 seconds inside the reader.

-

Read: Kinetic mode at 340 nm.

Data Analysis & Calculations

Specific Activity Calculation:

[1]Where:

- : Slope of the linear range.

- : Total reaction volume (mL) (e.g., 1.0 mL).[1]

- : Volume of enzyme added (mL) (e.g., 0.05 mL).

-

: Extinction coefficient (6.22 mM

- : Light path length (1 cm).

Unit Definition: One unit (U) is defined as the amount of enzyme required to reduce 1 µmol of NAD+ to NADH per minute under the assay conditions.

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| High Background | Substrate oxidation or contamination.[1] | Prepare substrate fresh daily.[1] Check buffer pH (avoid >8.5).[1] |

| Non-Linear Rate | Substrate depletion or product inhibition.[1] | Dilute enzyme sample 1:10 or 1:100.[1] Measure only initial 60 seconds. |

| No Activity | Substrate in lactol form (inactive). | Incubate substrate stock at 37°C in pH 8.0 buffer for 30 mins before use. |

| Precipitation | Enzyme instability.[1] | Add 10% Glycerol or 1 mM DTT to the enzyme storage buffer.[1] |

Validation Controls:

-

Negative Control: No substrate (Buffer + NAD+ + Enzyme).[1] Any rate here indicates background dehydrogenase activity on other impurities.[1]

-

No-Enzyme Control: Buffer + NAD+ + Substrate.[1] Checks for spontaneous hydrolysis/oxidation.[1]

References

-

Iwabuchi, T., & Harayama, S. (1997). Biochemical and genetic characterization of 2-carboxybenzaldehyde dehydrogenase, an enzyme involved in phenanthrene degradation by Nocardioides sp. strain KP7.[1] Journal of Bacteriology, 179(20), 6488–6494. [1]

-

Kiyohara, H., Nagao, K., & Yano, K. (1981). Isolation and some properties of NAD-linked 2-carboxybenzaldehyde dehydrogenase in Alcaligenes faecalis AFK 2 grown on phenanthrene. Journal of General and Applied Microbiology, 27(6), 443–455.

-

Kegg Enzyme Database. Entry EC 1.2.1.78 (2-formylbenzoate dehydrogenase).[1] [1]

Sources

- 1. KEGG ENZYME: 1.2.1.78 [genome.jp]

- 2. Steady-state kinetic mechanism of the NADP+- and NAD+-dependent reactions catalysed by betaine aldehyde dehydrogenase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. ENZYME - 1.2.1.78 2-formylbenzoate dehydrogenase [enzyme.expasy.org]

Application Note: Selective Preparation of 2-Formylbenzoate from Phthalide

Executive Summary

This guide details the preparation of 2-formylbenzoate (the salt form of 2-carboxybenzaldehyde) starting from phthalide (isobenzofuran-1(3H)-one).

The transformation represents a specific challenge in organic synthesis: selective benzylic oxidation . The objective is to oxidize the methylene group (

This note presents two validated protocols:

-

Protocol A (The Standard): Radical bromination followed by hydrolysis. This is the most reliable method for laboratory-scale synthesis due to its high selectivity.

-

Protocol B (The Green Route): NHPI-catalyzed aerobic oxidation.[1][2] A scalable, metal-free (or low-metal) approach that minimizes halogenated waste, suitable for process development.

Scientific Foundation & Mechanism

The Target: Tautomeric Equilibrium

Researchers must understand that the target molecule exists in a dynamic equilibrium. In the solid state and acidic solution, the molecule exists primarily as the cyclic lactol, 3-hydroxyphthalide . The open-chain form, 2-formylbenzoic acid , is favored only in the presence of base, forming the 2-formylbenzoate salt.

-

Implication: Analytical monitoring (NMR) in

will show the cyclic form. To observe the aldehyde (formyl) peak, one must often use

Mechanism of Action

Both protocols rely on generating a radical at the benzylic position (C3 of the phthalide ring).

-

Route A (NBS): The succinimidyl radical abstracts a hydrogen, creating a benzylic radical which is trapped by bromine. The resulting 3-bromophthalide is unstable and hydrolyzes rapidly in water to 3-hydroxyphthalide.

-

Route B (NHPI): The Phthalimide N-oxyl (PINO) radical abstracts the hydrogen.[3][4] The resulting radical reacts with

to form a hydroperoxide, which decomposes to the alcohol (lactol).

Figure 1: Reaction pathways showing the divergence between Bromination (Red) and Aerobic Oxidation (Blue) routes, and the final equilibrium with the benzoate salt.

Protocol A: Radical Bromination & Hydrolysis (Standard)

Best for: Laboratory scale, high purity, reliability.

Primary Hazard:

Reagents & Equipment

-

Substrate: Phthalide (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) (5 mol%) or Benzoyl Peroxide.

-

Solvent:

-Trifluorotoluene (PhCF3) or -

Workup: Water (

).

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Phthalide (10 mmol, 1.34 g) in PhCF3 (20 mL).

-

Addition: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg).

-

Note: Ensure NBS is freshly recrystallized if yellow; degraded NBS lowers yield.

-

-

Reaction: Heat the mixture to reflux (approx. 100°C for PhCF3) under

atmosphere.-

Visual Cue: The reaction is complete when the dense NBS solid floating at the bottom is replaced by lighter succinimide floating at the top (approx. 3-5 hours).

-

-

Filtration: Cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Hydrolysis (The Critical Step):

-

Evaporate the solvent to obtain crude 3-bromophthalide (yellowish solid).

-

Suspend the solid in water (30 mL) and heat to reflux for 1 hour. The solid will dissolve as it hydrolyzes to 3-hydroxyphthalide.

-

-